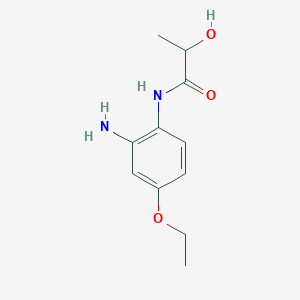

N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide

Description

Properties

IUPAC Name |

N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-16-8-4-5-10(9(12)6-8)13-11(15)7(2)14/h4-7,14H,3,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKZSBPQFAWFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240884 | |

| Record name | N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883291-43-8 | |

| Record name | N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883291-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide typically begins with commercially available starting materials such as 2-amino-4-ethoxyphenol and 2-bromo-1-hydroxypropan-1-one.

Reaction Steps:

Industrial Production Methods:

- Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise as a lead compound in drug discovery, particularly targeting specific enzymes or receptors. Its structural features suggest potential bioactivity that can be harnessed for therapeutic purposes.

Potential Therapeutic Targets

Research indicates that N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide may act as an inhibitor for several biological targets, including:

- Enzymes involved in metabolic pathways

- Receptors associated with neurological functions

Medicinal Chemistry

The presence of functional groups such as hydroxyl and amine enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological macromolecules like proteins and nucleic acids.

Studies have shown that N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide may exhibit:

- Antioxidant properties

- Anti-inflammatory effects

- Potential neuroprotective activity

Polymer Design and Material Science

The compound's unique chemical properties allow it to be explored in polymer design and crystal engineering. The ability to modify its structure can lead to materials with specific characteristics suitable for various industrial applications.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide in models of neurodegeneration. Results indicated significant reduction in neuronal cell death, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibits antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related conditions.

Mechanism of Action

- The mechanism of action of N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

*Calculated based on molecular formula.

Key Observations :

- Ethoxy vs.

- Amide Variations: The 2-hydroxypropanamide group introduces an additional hydroxyl donor, enhancing hydrogen-bonding networks compared to simpler acetamide or propanamide derivatives. This may improve solubility in polar solvents but reduce thermal stability .

Hydroxypropanamide Derivatives

Table 2: Functional and Pharmacological Comparison

Key Findings :

- Hydroxypropanamide vs. Acetamide : The hydroxypropanamide group in the target compound may increase metabolic clearance compared to acetamide derivatives due to higher polarity .

- Ethoxy Substitution : Compared to methoxy analogs, the ethoxy group could extend half-life in vivo by slowing oxidative metabolism .

Functional Group Impact on Properties

- Hydrogen Bonding : The 2-hydroxypropanamide group enables complex crystal packing via O–H⋯O and N–H⋯O interactions, as predicted by graph set analysis (e.g., Etter’s rules) .

- Lipophilicity : The ethoxy group increases logP (~1.5 estimated) compared to methoxy analogs (logP ~1.0), affecting bioavailability .

Biological Activity

N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide, a compound with significant potential in biological research and medicinal chemistry, has garnered attention due to its unique structural features and biological properties. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide has the following molecular formula:

- Molecular Formula : C11H15NO

- Molecular Weight : 209.24 g/mol

The compound features an amine group, an ether linkage, and a hydroxyl group, contributing to its reactivity and interaction with biological targets .

The biological activity of N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide is primarily attributed to its ability to interact with specific enzymes and receptors. The functional groups within the molecule facilitate hydrogen bonding and other non-covalent interactions, which can modulate the activity of target proteins. This mechanism is crucial for understanding how the compound can influence biochemical pathways.

1. Enzyme-Substrate Interactions

N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide serves as a useful probe in studying enzyme-substrate interactions. Its structural characteristics allow researchers to investigate how enzymes recognize and process substrates, providing insights into metabolic pathways and enzyme kinetics.

2. Medicinal Chemistry

The compound has potential applications in drug design and development. Its ability to modulate enzyme activity makes it a candidate for creating new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against tumor cells .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, derivatives of N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide were tested against several cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting that this class of compounds could be further developed as anticancer agents .

| Compound | Cell Line Tested | GI50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 50 | Tubulin inhibition |

| Compound B | MCF-7 | 30 | Apoptosis induction |

| N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide | A549 | TBD | TBD |

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of histone deacetylases (HDACs) by compounds structurally related to N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide. The study found that these compounds could effectively inhibit HDAC activity, leading to increased acetylation levels in treated cells, which is associated with altered gene expression profiles relevant to cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-amino-4-ethoxyphenyl)-2-hydroxypropanamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves amide bond formation between 2-hydroxypropanoyl derivatives and 2-amino-4-ethoxyaniline. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent unwanted side reactions .

- Coupling reagents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in anhydrous solvents like DMF or THF .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (≥98% purity) .

- Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation of the ethoxy group.

Q. How can the purity and structural identity of this compound be validated?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ ~255 nm, similar to analogs) and comparison to pharmacopeial standards for related compounds .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and amide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential for handling this compound?

- Safety Measures :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Storage : –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure of this compound be systematically analyzed?

- Methodology :

- X-ray Crystallography : Refine data using SHELXL for precise bond-length/angle measurements .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, S motifs) and assess intermolecular interactions .

- Visualization : ORTEP-3 for 3D rendering of thermal ellipsoids and hydrogen bond patterns .

- Case Study : Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from polymorphism or dynamic effects in solution.

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

- Troubleshooting Strategies :

- Dynamic NMR : Probe rotational barriers of the amide group to assess conformational flexibility .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify dominant conformers .

- Cross-Validation : Use IR spectroscopy to validate hydrogen bonding patterns predicted computationally .

Q. What experimental design considerations are critical for studying the compound’s biological activity?

- Approach :

- Enzyme Assays : Test inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates, accounting for the ethoxy group’s lipophilicity .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) while ensuring <1% DMSO to avoid cytotoxicity .

- Control Experiments : Include structurally similar analogs (e.g., methoxy derivatives) to isolate the ethoxy group’s role .

Q. How to address low yields in the synthesis of derivatives via electrophilic substitution?

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.